bpV(phen)(PotassiumHydrate)

Description

BenchChem offers high-quality bpV(phen)(PotassiumHydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bpV(phen)(PotassiumHydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

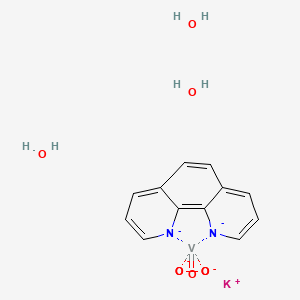

C12H14KN2O8V-5 |

|---|---|

Molecular Weight |

404.29 g/mol |

IUPAC Name |

potassium;oxovanadium;1,10-phenanthroline-1,10-diide;diperoxide;trihydrate |

InChI |

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;; |

InChI Key |

BYTARXWSMLTRNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of bpV(phen)(PotassiumHydrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

bpV(phen)(PotassiumHydrate), a potent bisperoxovanadium compound, has garnered significant interest within the scientific community for its multifaceted mechanism of action. Primarily recognized as a potent inhibitor of Protein Tyrosine Phosphatases (PTPs) and Phosphatase and Tensin Homolog (PTEN), bpV(phen) exhibits profound insulin-mimetic properties and modulates critical cellular processes including apoptosis, pyroptosis, and autophagy. This technical guide provides a comprehensive overview of the core mechanisms of bpV(phen), presenting key quantitative data, detailed experimental protocols for the cited experiments, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Core Mechanism of Action: Inhibition of PTEN and Protein Tyrosine Phosphatases

The primary mechanism underpinning the biological effects of bpV(phen) is its potent inhibition of PTEN and various PTPs, including PTP-1B and PTP-β.[1][2][3] This inhibitory action stems from the oxidative capacity of the peroxovanadium core, which targets the active site cysteine residues of these phosphatases.[4] In the case of PTEN, bpV(phen) induces the formation of a reversible disulfide bridge between Cys124 and Cys71, effectively inactivating the enzyme.[4]

Quantitative Inhibition Data

The inhibitory potency of bpV(phen) against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) | Reference |

| PTEN | 38 | [1][3] |

| PTP-β | 343 | [1][3] |

| PTP-1B | 920 | [1][3] |

Insulin-Mimetic Effects via the Insulin Receptor Kinase (IRK) and PI3K/Akt Signaling Pathway

A significant consequence of PTP inhibition by bpV(phen) is the potentiation of insulin signaling. By inhibiting PTPs associated with the insulin receptor, bpV(phen) leads to the hyperphosphorylation and activation of the Insulin Receptor Kinase (IRK).[5] This, in turn, triggers the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in mediating insulin's metabolic effects.[2][6]

Signaling Pathway Diagram

Caption: bpV(phen) inhibits PTPs, leading to IRK activation and downstream PI3K/Akt signaling.

Modulation of Apoptosis and Autophagy

Beyond its metabolic effects, bpV(phen) has been shown to induce both apoptosis and pyroptosis in a dose-dependent manner.[7] Furthermore, it impacts autophagy by disrupting the interaction between p62 and HDAC6, which impairs the degradation of autophagosomes.[7]

Quantitative Data on Cellular Effects

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| H9c2 cells | 5 µM bpV(phen) for 24.5 hours | Increased apoptosis | - | [1] |

| H9c2 cells | 5 µM bpV(phen) for 24.5 hours | Decreased cell viability | - | [1] |

| Male BALB/c nude mice | 5 mg/kg bpV(phen) daily for 38 days | Reduction in average tumor volume | Significant | [1] |

Experimental Protocols

PTEN Inhibition Assay

Objective: To determine the in vitro inhibitory effect of bpV(phen) on PTEN phosphatase activity.

Methodology:

-

Recombinant PTEN: Purified recombinant human PTEN is used.

-

Substrate: A common substrate is di-C8-phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Assay Buffer: A typical buffer consists of 100 mM Tris-HCl (pH 8.0), 10 mM DTT, and 100 µM PIP3.

-

Procedure: a. Pre-incubate PTEN with varying concentrations of bpV(phen) in the assay buffer for 15 minutes at 37°C. b. Initiate the reaction by adding the PIP3 substrate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction and measure the released inorganic phosphate using a malachite green-based colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition for each bpV(phen) concentration and determine the IC50 value by non-linear regression analysis.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of bpV(phen) on the phosphorylation of Akt at Ser473 in cultured cells.

Methodology:

-

Cell Culture and Treatment: a. Culture cells (e.g., HeLa or PC12) to 70-80% confluency. b. Treat cells with various concentrations of bpV(phen) for different time points.

-

Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution) overnight at 4°C.[6][8] c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

Cell Viability (MTT) Assay

Objective: To evaluate the effect of bpV(phen) on cell viability.[9]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of bpV(phen) concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V/PI) Assay

Objective: To quantify the induction of apoptosis by bpV(phen) using flow cytometry.[10][11]

Methodology:

-

Cell Treatment: Treat cells with bpV(phen) at various concentrations and for different durations.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: a. Wash cells with cold PBS. b. Resuspend cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Autophagy Flux Assay (LC3-II Western Blot)

Objective: To measure the effect of bpV(phen) on autophagic flux by monitoring LC3-II levels.[13]

Methodology:

-

Cell Treatment: Treat cells with bpV(phen) in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time.

-

Lysis and Western Blot: Perform Western blotting for LC3 as described in section 4.2, using an anti-LC3B antibody.

-

Data Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon bpV(phen) treatment would indicate an induction of autophagy, while a decrease would suggest inhibition.

Experimental Workflow Diagrams

Western Blot Workflow

Caption: A streamlined workflow for detecting protein phosphorylation via Western blot.

Cell Viability (MTT) Assay Workflow

Caption: A standard workflow for assessing cell viability using the MTT assay.

Conclusion

bpV(phen)(PotassiumHydrate) is a valuable research tool with a well-defined mechanism of action centered on the inhibition of PTEN and PTPs. This activity translates into potent insulin-mimetic effects and the modulation of fundamental cellular processes. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design and execution of future studies aimed at further elucidating the therapeutic potential of this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PTEN Inhibition in Human Disease Therapy [mdpi.com]

- 5. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. kumc.edu [kumc.edu]

- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of bpV(phen) in Apoptosis Induction

Executive Summary: Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly known as bpV(phen), is a potent organometallic compound recognized primarily for its inhibitory effects on protein tyrosine phosphatases (PTPs), including a high affinity for the tumor suppressor PTEN (Phosphatase and Tensin Homolog)[1]. While its insulin-mimetic properties are well-documented, extensive research has also illuminated its capacity to induce programmed cell death, or apoptosis, in various cell types. This technical guide synthesizes the current understanding of the molecular mechanisms through which bpV(phen) initiates apoptosis, presenting key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols for researchers in oncology and drug development. The compound's action is multifaceted, demonstrating concentration-dependent effects that can pivot cellular responses between survival and death, primarily through the modulation of the PI3K/Akt and MAPK signaling cascades[2][3].

Core Mechanism of Action: PTEN Inhibition

The primary molecular target of bpV(phen) is a class of enzymes known as protein tyrosine phosphatases (PTPs)[1]. Among these, it shows particularly potent inhibition of PTEN, a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt signaling pathway[1][4].

The mechanism of inhibition involves the oxidative modification of the PTEN active site. bpV(phen) induces the formation of a disulfide bridge between two cysteine residues, Cys124 and Cys71, within the enzyme, rendering it inactive[5]. This oxidative inactivation is reversible with the application of reducing agents[5]. By inhibiting PTEN, bpV(phen) effectively removes the primary brake on the PI3K/Akt pathway, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and subsequent phosphorylation and activation of the serine/threonine kinase Akt[6][7].

Signaling Pathways in bpV(phen)-Induced Apoptosis

The induction of apoptosis by bpV(phen) is not a simple consequence of PTEN inhibition. Instead, it results from a complex, often dose-dependent, interplay of several signaling pathways.

The PI3K/Akt Pathway Paradox

Inhibition of PTEN by bpV(phen) leads to the hyperactivation of Akt[6]. The PI3K/Akt pathway is fundamentally a pro-survival cascade that promotes cell growth and suppresses apoptosis[8][9]. The pro-apoptotic effect of bpV(phen), despite activating this pathway, suggests that its downstream effects are highly context-dependent or that other, more dominant pro-death signals are triggered simultaneously.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway appears to be a critical determinant of cell fate following bpV(phen) treatment. The compound exerts a bimodal effect that is directly tied to its concentration[2][3]:

-

Low Concentrations (1-3 µM): At these levels, bpV(phen) predominantly induces the strong and sustained activation of the Extracellular signal-Regulated Kinase (ERK)[2][10]. The ERK pathway is typically associated with cell survival and proliferation.

-

High Concentrations (10-100 µM): Higher concentrations shift the balance, causing potent and sustained activation of the stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 MAPK[2][3][11]. These pathways are strongly linked to the initiation of apoptosis in response to cellular stress[11].

This concentration-dependent activation suggests that at higher doses, the pro-apoptotic signals from the JNK/p38 MAPK pathways override the pro-survival signals from the PI3K/Akt and ERK pathways.

Caspase Activation and Intrinsic Apoptosis

High concentrations of bpV(phen) have been shown to induce apoptosis through the canonical caspase cascade. Studies have observed the proteolytic processing of procaspase-3 into its active form, which is a key executioner caspase[2]. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis that has been observed in bpV(phen)-treated cells[6]. Furthermore, treatment with 5 µM bpV(phen) promotes the accumulation of cytoplasmic Cytochrome C, indicating a disruption of mitochondrial integrity and initiation of the intrinsic apoptotic pathway[1].

However, in some cell lines, such as RINm5F, bpV(phen) has been found to induce apoptosis without the activation of caspase-3, suggesting that caspase-independent cell death mechanisms can also be triggered[11].

Role of Reactive Oxygen Species (ROS)

The oxidative mechanism by which bpV(phen) inhibits PTEN points to the involvement of Reactive Oxygen Species (ROS)[5]. ROS are known mediators of apoptosis and can be generated by various cellular stressors[12]. It is plausible that bpV(phen) treatment increases intracellular ROS levels, which not only contributes to PTEN inhibition but also activates stress-related pathways like JNK and p38, and can directly cause mitochondrial damage to initiate the intrinsic apoptotic pathway[13][14].

Crosstalk with Other Cell Death Pathways

Recent evidence indicates that bpV(phen) can induce forms of cell death beyond canonical apoptosis. In some contexts, bpV(phen) blocks autophagosomal degradation by destabilizing the p62 protein, which impairs the fusion of autophagosomes with lysosomes[6][15]. This defect in autophagy leads to oxidative stress and lysosomal rupture, which can trigger not only apoptosis but also pyroptosis—an inflammatory form of programmed cell death characterized by the activation of caspase-1[6]. This finding suggests that bpV(phen)'s cytotoxicity is a result of its complex impact on multiple interconnected cell death and degradation pathways.

Quantitative Data Summary

The biological effects of bpV(phen) are highly dependent on the concentration used and the cell type being studied. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentrations (IC₅₀) of bpV(phen)

| Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| PTEN | 38 nM | [1] |

| PTP-β | 343 nM | [1] |

| PTP-1B | 920 nM |[1] |

Table 2: Apoptosis Induction in PC12 Cells Data represents the mean percentage of apoptotic cells as determined by Hoechst 33258 staining[2][16].

| bpV(phen) Conc. | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |

|---|---|---|

| 1 µM | ~5% | ~7% |

| 3 µM | ~8% | ~10% |

| 10 µM | ~25%* | ~35%* |

| 100 µM | ~45%* | ~58%* |

*Significantly different from control values (P<0.05).

Key Experimental Protocols

The following protocols provide a framework for investigating bpV(phen)-induced apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., PC12, HeLa, MEF) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Allow cells to adhere and reach 70-80% confluency.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of bpV(phen) (e.g., 10-100 mM) in a suitable solvent like DMSO or sterile water. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the bpV(phen) stock solution in fresh, serum-free or low-serum medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

-

Incubation: Remove the old medium from the cells, wash once with PBS, and add the medium containing bpV(phen). Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) before proceeding with analysis.

Apoptosis Detection by Annexin V / Propidium Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[6][17].

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Pool all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1x PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect changes in protein expression and activation, such as PARP cleavage or MAPK phosphorylation[2][6].

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-cleaved PARP, anti-phospho-JNK, anti-phospho-p38, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Conclusion

bpV(phen) is a powerful tool for studying cellular signaling and a compound with potential therapeutic applications. Its ability to induce apoptosis is complex, stemming from its primary role as a PTEN inhibitor and its profound, concentration-dependent influence on the MAPK signaling network. At high concentrations, bpV(phen) robustly activates pro-apoptotic stress kinases that override concurrent survival signals, leading to caspase activation and cell death. Furthermore, its ability to disrupt autophagy and trigger pyroptosis adds another layer to its cytotoxic profile. For researchers and drug developers, understanding this intricate mechanism is crucial for harnessing the pro-apoptotic potential of bpV(phen) while navigating its bimodal effects on cell fate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. PTEN Inhibition in Human Disease Therapy [mdpi.com]

- 6. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. BpV (phen) induces apoptosis of RINm5F cells by modulation of MAPKs and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 13. Effects of bpV(pic) and bpV(phen) on H9c2 cardiomyoblasts during both hypoxia/reoxygenation and H2O2-induced injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

A Technical Deep Dive into the Anti-Tumor and Anti-Angiogenic Properties of bpV(phen)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly known as bpV(phen), is a synthetic peroxovanadium compound that has garnered significant interest in the scientific community for its potent biological activities. Initially recognized for its insulin-mimetic properties, subsequent research has unveiled its promising anti-tumor and anti-angiogenic potential. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the anti-cancer effects of bpV(phen), serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: A Dual Inhibitor

bpV(phen) primarily exerts its biological effects through the potent inhibition of protein tyrosine phosphatases (PTPs), with a particularly high affinity for Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor. By inhibiting PTEN, bpV(phen) effectively activates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Furthermore, bpV(phen) also targets other PTPs, such as PTP-1B and PTP-β, albeit with lower potency. This dual inhibitory action disrupts key cellular signaling cascades, leading to a cascade of anti-tumor responses.

Quantitative Data on bpV(phen) Activity

The following tables summarize the key quantitative data associated with the inhibitory and cytotoxic effects of bpV(phen) as reported in various studies.

Table 1: Inhibitory Activity of bpV(phen)

| Target | IC50 | Reference |

| PTEN | 38 nM | [1][2] |

| PTP-β | 343 nM | [1][2] |

| PTP-1B | 920 nM | [1][2] |

Table 2: In Vitro Anti-Tumor Activity of bpV(phen)

| Cell Line | Assay | Concentration | Effect | Reference |

| PC12 | Cell Viability | 1-100 µM | Bimodal: proliferation at low concentrations, apoptosis at higher concentrations | [3] |

| H9c2 | Cell Viability | 5 µM | Decreased cell viability | [1] |

| RINm5F | Apoptosis | Not specified | Induction of apoptosis | [4] |

| PC12 | Apoptosis | 10 and 100 µM | Induction of apoptosis and procaspase-3 cleavage | [3] |

| H9c2 | Apoptosis | 5 µM | Increased apoptosis and cytochrome c accumulation | [1] |

Table 3: In Vivo Anti-Tumor Activity of bpV(phen)

| Animal Model | Tumor Type | Dosage and Administration | Duration | Effect | Reference |

| Male BALB/c nude (nu/nu) athymic mice | Not specified | 5 mg/kg; intraperitoneal injection; daily | 38 days | Significant reduction in average tumor volume | [1] |

Table 4: Anti-Angiogenic Activity of bpV(phen)

| Assay | Model | Concentration | Effect | Reference |

| Aortic Ring Assay | Rat Aorta | 3.5 µM | Peak cell migration and microvessel-like structures | [5] |

| Aortic Ring Assay | Rat Aorta | 5-10 µM | Plateau of cell migration and microvessel-like structures | [5] |

| Aortic Ring Assay | Rat Aorta | 25 µM | Steep decrease in cell migration and microvessel-like structures | [5] |

Signaling Pathways Modulated by bpV(phen)

The anti-tumor and anti-angiogenic effects of bpV(phen) are orchestrated through its influence on several critical signaling pathways.

PI3K/Akt/mTOR Pathway

As a potent PTEN inhibitor, bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits and activates Akt, a serine/threonine kinase that subsequently activates mTOR. This cascade promotes cell survival and proliferation, but its sustained and unregulated activation can also trigger apoptosis in certain cellular contexts.

Caption: PI3K/Akt/mTOR signaling pathway activated by bpV(phen) through PTEN inhibition.

MAPK Pathway

bpV(phen) induces a robust and sustained activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] This prolonged activation is a key driver of bpV(phen)-induced apoptosis. In contrast, the activation of the extracellular signal-regulated kinase (ERK) is transient.[3] The sustained activation of JNK and p38 can lead to the activation of pro-apoptotic transcription factors and the regulation of Bcl-2 family proteins.

Caption: MAPK signaling pathway activated by bpV(phen), leading to apoptosis.

Apoptosis Induction

bpV(phen) triggers apoptosis through multiple mechanisms. The sustained activation of JNK and p38 MAPK pathways plays a central role. Furthermore, bpV(phen) has been shown to induce the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3] It also promotes the cytoplasmic accumulation of cytochrome c, a critical event in the intrinsic apoptosis pathway.[1] While the precise regulation of Bcl-2 family proteins by bpV(phen) requires further elucidation, the activation of the intrinsic pathway suggests a shift in the balance towards pro-apoptotic members like Bax and Bak.

Caption: Proposed mechanism of bpV(phen)-induced apoptosis.

Cell Cycle Arrest

bpV(phen) has been reported to induce cell cycle arrest at the G2/M transition phase. This is associated with a decrease in the expression of key G2/M checkpoint proteins, including cyclin B1 and the cyclin-dependent kinase cdc2 (CDK1). The inhibition of the cyclin B1/cdc2 complex prevents cells from entering mitosis, ultimately leading to a halt in cell proliferation.

Caption: Mechanism of bpV(phen)-induced G2/M cell cycle arrest.

Anti-Angiogenic Effects

The anti-angiogenic activity of bpV(phen) is a crucial aspect of its anti-tumor profile. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While the direct effects of bpV(phen) on the VEGF/VEGFR2 signaling pathway are not fully elucidated, its ability to inhibit endothelial cell migration and the formation of microvessel-like structures in the aortic ring assay demonstrates its anti-angiogenic potential.[5] This effect is likely a downstream consequence of its impact on the PI3K/Akt and MAPK signaling pathways in endothelial cells. Furthermore, the modulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for extracellular matrix remodeling during angiogenesis, may also contribute to the anti-angiogenic effects of bpV(phen).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumor and anti-angiogenic activities of compounds like bpV(phen).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of bpV(phen) on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of bpV(phen) in culture medium. Remove the old medium from the wells and add 100 µL of the bpV(phen) dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve bpV(phen), e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Wound Healing Assay (Scratch Assay)

Objective: To assess the effect of bpV(phen) on the migration of cancer cells in vitro.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of bpV(phen) or vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations using a microscope (time 0).

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial width.

Caption: Workflow for the wound healing (scratch) assay.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the in vivo anti-angiogenic activity of bpV(phen).

Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model for studying angiogenesis. The effect of a test compound on the formation of new blood vessels can be observed and quantified.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Carrier Application: On day 7, gently place a sterile carrier (e.g., a small filter paper disc or a gelatin sponge) soaked with bpV(phen) solution or vehicle control onto the CAM.

-

Incubation: Seal the window with tape and continue to incubate the eggs.

-

Observation and Quantification: After 48-72 hours of incubation with the compound, observe the CAM under a stereomicroscope. Capture images of the vasculature around the carrier.

-

Data Analysis: Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, vessel length, or the area of the avascular zone around the carrier.

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Conclusion

bpV(phen) demonstrates significant anti-tumor and anti-angiogenic activities through its potent inhibition of PTEN and other protein tyrosine phosphatases. Its ability to induce apoptosis and cell cycle arrest, coupled with its in vivo efficacy, highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational understanding of the mechanisms of action, quantitative effects, and experimental evaluation of bpV(phen). Further research is warranted to fully elucidate its complex signaling interactions and to explore its therapeutic potential in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BpV (phen) induces apoptosis of RINm5F cells by modulation of MAPKs and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Effect of bpV(phen) on Leishmania Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the protein tyrosine phosphatase (PTP) inhibitor, bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly known as bpV(phen), on the proliferation of Leishmania parasites. This document summarizes the current understanding of its mechanism of action, compiles available data, and provides detailed experimental protocols relevant to the study of its anti-leishmanial properties.

Core Concepts: bpV(phen) as an Anti-Leishmanial Agent

bpV(phen) is a potent inhibitor of protein tyrosine phosphatases (PTPs) and PTEN (Phosphatase and Tensin homolog).[1] While its anti-proliferative effects have been demonstrated against various cell types, its activity against the protozoan parasite Leishmania is of significant interest for the development of new anti-leishmanial therapies. Research indicates that bpV(phen) inhibits the proliferation of Leishmania in vitro.[1] The primary mechanism of action appears to be multifaceted, involving both direct effects on the parasite and modulation of the host immune response.

In vivo studies using mouse models of cutaneous leishmaniasis have shown that bpV(phen), along with the related compound bpV(pic), can reduce the pathological features of the disease and significantly decrease the parasite load. This protective effect is strongly linked to the induction of nitric oxide (NO) production by host macrophages, a key leishmanicidal molecule.

Quantitative Data

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| VOSalophen | L. amazonensis | Promastigote | 6.65 | [2] |

| VOSalophen | L. amazonensis | Amastigote | 3.51 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of bpV(phen) on Leishmania proliferation and to elucidate its mechanism of action.

Leishmania Culture

-

Promastigote Culture: Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured at 25-28°C in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Parasites are passaged every 3-4 days to maintain them in the logarithmic phase of growth.

-

Amastigote Culture (Axenic): Axenic amastigotes can be generated by adapting promastigotes to acidic conditions (pH 5.5) and elevated temperature (32-37°C). The culture medium is typically a modified M199 or RPMI-1640 supplemented with 20% FBS.

-

Intracellular Amastigote Culture: Macrophage cell lines (e.g., J774A.1, THP-1) are seeded in 24-well plates and allowed to adhere. Stationary-phase promastigotes are added at a parasite-to-macrophage ratio of 10:1 and incubated for 4-6 hours to allow for phagocytosis. Non-internalized parasites are removed by washing, and the infected macrophages are cultured at 37°C in a 5% CO2 atmosphere.

Proliferation Assays

-

Promastigote Proliferation Assay (Resazurin-based):

-

Harvest logarithmic-phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Add various concentrations of bpV(phen) (typically in a 2-fold serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate at 25-28°C for 48-72 hours.

-

Add 10 µL of resazurin solution (0.15 mg/mL) to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.

-

-

Intracellular Amastigote Proliferation Assay (Giemsa Staining):

-

Seed macrophages on sterile glass coverslips in a 24-well plate and infect with stationary-phase promastigotes as described above.

-

After removing extracellular parasites, add fresh medium containing various concentrations of bpV(phen).

-

Incubate for 48-72 hours at 37°C with 5% CO2.

-

Fix the coverslips with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the infection index (% of infected macrophages × average number of amastigotes per macrophage).

-

Determine the IC50 based on the reduction of the infection index.

-

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Treat promastigotes with bpV(phen) at a concentration around the estimated IC50 for 24-48 hours.

-

Harvest and wash the parasites with PBS.

-

Fix the parasites in 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in the dark.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of apoptosis.

-

-

Annexin V Staining:

-

Treat promastigotes with bpV(phen) as described for the TUNEL assay.

-

Harvest and wash the parasites with cold PBS.

-

Resuspend the parasites in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Mechanisms of Action

The anti-leishmanial effect of bpV(phen) is believed to be mediated through the inhibition of protein tyrosine phosphatases (PTPs) in both the host macrophage and potentially the Leishmania parasite itself.

Effect on Host Macrophage Signaling

The primary documented mechanism of bpV(phen) in controlling Leishmania infection is through the modulation of host macrophage signaling pathways. By inhibiting macrophage PTPs, bpV(phen) enhances pro-inflammatory responses that are crucial for parasite killing.

Caption: bpV(phen) enhances macrophage-mediated killing of Leishmania by inhibiting PTPs.

Putative Effect on Leishmania Signaling (Hypothetical)

While the direct molecular targets of bpV(phen) within the Leishmania parasite have not been extensively characterized, its known function as a PTP inhibitor allows for the formulation of a hypothetical mechanism. PTPs are crucial regulators of signaling pathways in all eukaryotes, including Leishmania. Inhibition of these enzymes would likely lead to hyperphosphorylation of key proteins, disrupting essential cellular processes.

Caption: Hypothetical model of bpV(phen) action within the Leishmania parasite.

Experimental Workflow for Assessing bpV(phen) Efficacy

The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of bpV(phen) as an anti-leishmanial agent.

References

An In-depth Technical Guide to the Chemical Structure and Activity of bpV(phen)(Potassium Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) hydrate, commonly known as bpV(phen). It is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN). This guide details its chemical structure, mechanism of action, and its effects on critical cellular signaling pathways. Quantitative biochemical data are summarized, and key experimental methodologies are described to facilitate further research and development.

Chemical Identity and Physicochemical Properties

bpV(phen) is a coordination complex of vanadium. The central vanadium(V) atom is in a pentagonal bipyramidal geometry.[1] This structure is coordinated by two bidentate peroxo groups and one nitrogen atom from the 1,10-phenanthroline ligand in the pentagonal plane.[1] The axial positions are occupied by an oxo ligand and the second nitrogen atom from the phenanthroline ligand.[1] The compound is typically supplied as a potassium salt hydrate.

Table 1: Physicochemical Properties of bpV(phen)

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (V), PTEN Inhibitor I, PTP Inhibitor VIII | |

| CAS Number | 42494-73-5 (anhydrous); 171202-16-7 (hydrate) | [2][3][4][5] |

| Molecular Formula | K[VO(O2)2C12H8N2] · xH2O | [3][6] |

| Molecular Weight | 350.24 g/mol (anhydrous basis); ~404.3 g/mol (trihydrate) | [3][5] |

| Appearance | Faintly yellow to dark yellow powder | [3] |

| Solubility | Water: 5-20 mg/mL; PBS (pH 7.2): 10 mg/mL; DMSO: 1 mg/mL | [3][5][7] |

| Storage | -20°C, protect from light | [3] |

| UV Absorption Max | 224, 272 nm |[5] |

Mechanism of Action and Biochemical Activity

bpV(phen) is a potent, insulin-mimetic agent that functions primarily as an inhibitor of protein tyrosine phosphatases (PTPs).[2][8] Its mechanism of PTEN inhibition involves the oxidative formation of a disulfide bridge between Cys124 and Cys71 in the PTEN active site, which can be reversed by reducing agents.[9] It exhibits significant selectivity for PTEN over other phosphatases such as PTP-1B and PTP-β.[2][3][8] This inhibition of key phosphatases leads to the hyperphosphorylation and sustained activation of various signaling pathways.

Table 2: Inhibitory Potency (IC50) of bpV(phen) Against Target Phosphatases

| Target Phosphatase | IC50 Value | Reference(s) |

|---|---|---|

| PTEN | 38 nM | [2][3][7][8] |

| PTP-β | 343 nM | [2][3][8] |

| PTP-1B | 920 nM | [2][3][8] |

| SHP1 | ~100 nM |[10] |

Effects on Cellular Signaling Pathways

The inhibitory action of bpV(phen) on cellular phosphatases has profound effects on multiple signaling cascades critical for cell growth, proliferation, and metabolism.

Inhibition of the PTEN/PI3K/AKT Pathway

By inhibiting PTEN, bpV(phen) prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream kinases, most notably AKT. The activation of the PI3K/AKT/mTOR pathway promotes cell survival and growth.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpV(phen) ≥95% V basis | 42494-73-5 [sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpV(phen) [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

bpV(phen) molecular weight and formula

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core technical aspects of bpV(phen), a potent inhibitor of protein tyrosine phosphatases. This document details its chemical properties, biological activity, and practical applications in experimental settings.

Core Compound Characteristics

Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly abbreviated as bpV(phen), is a well-established tool compound in cell biology and pharmacology. Its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), with a particular potency against Phosphatase and Tensin Homolog (PTEN).

There is some variation in the reported molecular formula and weight of bpV(phen), largely due to its existence in both anhydrous and hydrated forms. For clarity, both are presented below.

| Parameter | Anhydrous | Hydrated (General) | Trihydrate | PubChem Hydrated Form |

| Molecular Formula | C12H8KN2O5V[1] | KVO5C12H8N2 · xH2O[2] | C12H14KN2O8V[3] | C12H19KN2O8V[4] |

| Molecular Weight ( g/mol ) | 350.24[2][5][6] | Varies with water content | 404.29[3] | 409.33[4] |

| CAS Number | 42494-73-5[1][2] | 42494-73-5[1][2] | 171202-16-7[3] | 42494-73-5 |

Biological Activity and Quantitative Data

bpV(phen) is recognized for its insulin-mimetic properties and its ability to modulate key cellular signaling pathways through the inhibition of PTPs. Its most prominent target is PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and its downstream effectors. This modulation of the PI3K/Akt pathway has profound effects on cell survival, growth, and proliferation.

The inhibitory potency of bpV(phen) has been quantified against several phosphatases, highlighting its selectivity.

| Target Phosphatase | IC50 (nM) |

| PTEN | 38[2] |

| PTP-β | 343[2] |

| PTP-1B | 920[2] |

Signaling Pathway Modulation

The primary signaling cascade affected by bpV(phen) is the PI3K/Akt pathway. Inhibition of PTEN by bpV(phen) disrupts the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane and subsequent activation of downstream signaling.

Experimental Protocols

The following are representative protocols for the use of bpV(phen) in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PTEN Inhibition Assay (Colorimetric)

This protocol provides a framework for measuring the direct inhibitory effect of bpV(phen) on PTEN activity using a colorimetric phosphatase assay.

Materials:

-

Recombinant human PTEN enzyme

-

Phosphatase substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

-

bpV(phen) stock solution (e.g., 1 mM in water)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of bpV(phen) in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the bpV(phen) dilutions.

-

Add the recombinant PTEN enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatase substrate to each well.

-

Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Continue to take readings at regular intervals to monitor the reaction kinetics.

-

Calculate the rate of substrate conversion for each bpV(phen) concentration and determine the IC50 value.

Cell Culture Treatment and Western Blot for p-Akt

This protocol outlines the treatment of cultured cells with bpV(phen) to assess its effect on the phosphorylation of Akt.

Materials:

-

Adherent cells cultured in appropriate media

-

bpV(phen) stock solution (e.g., 1 mM in water)

-

Serum-free media

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for a specified period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.

-

Treat the cells with various concentrations of bpV(phen) for the desired time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

References

- 1. BPV(PHEN) | 42494-73-5 [amp.chemicalbook.com]

- 2. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bpv(phen) | C12H19KN2O8V | CID 25200057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to bpV(phen) (CAS Number: 42494-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bpV(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), with a primary focus on its well-documented inhibitory action against Phosphatase and Tensin Homolog (PTEN). This document details the chemical and physical properties of bpV(phen), its mechanism of action, and its significant role as an insulin-mimetic agent. Furthermore, this guide presents detailed experimental protocols for key assays relevant to the study of bpV(phen) and summarizes quantitative data on its biological activity. Visual representations of associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and experimental applications.

Chemical and Physical Properties

bpV(phen), with the CAS number 42494-73-5, is a coordination complex of vanadium. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) |

| Synonyms | bpV(phen), PTEN Inhibitor I, PTP Inhibitor VIII |

| Molecular Formula | C₁₂H₈KN₂O₅V |

| Molecular Weight | 350.24 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in water (5 mg/mL) |

| Storage | Store at -20°C. Solutions are unstable and should be prepared fresh.[1] |

Mechanism of Action and Biological Activity

bpV(phen) is a well-established inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating signal transduction pathways. Its primary and most potent inhibitory activity is against PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1][2][3][4]

Inhibition of PTEN and Other Phosphatases

bpV(phen) exhibits potent inhibition of PTEN with a reported IC50 value of 38 nM.[1][2][3][4] It also inhibits other PTPs, such as PTP-β and PTP-1B, with IC50 values of 343 nM and 920 nM, respectively.[1][2] This demonstrates a degree of selectivity for PTEN over these other phosphatases.

Table of Inhibitory Activity:

| Target | IC50 (nM) |

| PTEN | 38 |

| PTP-β | 343 |

| PTP-1B | 920 |

Insulin-Mimetic Properties and Activation of the PI3K/Akt Pathway

By inhibiting PTEN, bpV(phen) effectively mimics the action of insulin. PTEN is a negative regulator of the PI3K/Akt pathway, which is a central signaling cascade downstream of the insulin receptor. Inhibition of PTEN by bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, leads to the recruitment and activation of Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, survival, and metabolism.[2]

Figure 1: bpV(phen) inhibits PTEN, leading to activation of the PI3K/Akt signaling pathway.

Cellular Effects: Apoptosis, Anti-Angiogenic, and Anti-Tumor Activity

The activation of the PI3K/Akt pathway by bpV(phen) has profound effects on cellular processes. While often associated with pro-survival signals, studies have also shown that bpV(phen) can induce apoptosis (programmed cell death) and exhibits anti-angiogenic and anti-tumor activities.[1][2] The context-dependent nature of these outcomes is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of bpV(phen).

In Vitro PTEN Inhibition Assay

This protocol describes a method to determine the inhibitory activity of bpV(phen) on PTEN phosphatase activity using a malachite green-based assay to detect phosphate release.[5][6]

Materials:

-

Recombinant human PTEN enzyme

-

PTEN reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM DTT)

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

bpV(phen) stock solution (dissolved in an appropriate solvent, e.g., water)

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of bpV(phen) in the PTEN reaction buffer.

-

In a 96-well plate, add the diluted bpV(phen) or vehicle control.

-

Add the recombinant PTEN enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the free phosphate released by PTEN activity.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

Calculate the percentage of PTEN inhibition for each bpV(phen) concentration and determine the IC50 value.

Figure 2: Experimental workflow for an in vitro PTEN inhibition assay.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of bpV(phen) on the phosphorylation of Akt at Serine 473, a key indicator of its activation.[7][8][9]

Materials:

-

Cell line of interest (e.g., a cancer cell line with active PTEN)

-

Cell culture medium and supplements

-

bpV(phen) stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of bpV(phen) or vehicle control for a specified duration.

-

Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

Assessment of Apoptosis by Hoechst 33342 Staining

This protocol describes a method to visualize and quantify apoptosis induced by bpV(phen) by staining the nuclear DNA with Hoechst 33342.[10][11][12][13][14]

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

bpV(phen) stock solution

-

Hoechst 33342 staining solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with bpV(phen) or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells with Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells under a fluorescence microscope using a UV filter set. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

-

Quantify the percentage of apoptotic cells by counting at least 100 cells in several random fields.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo effects of bpV(phen).

In Vitro Experimental Parameters:

| Cell Line | Concentration Range | Duration | Observed Effect | Reference |

| PC12 | 1-100 µM | 24-48 hours | Dose-dependent effects on cell viability and apoptosis | [15] |

| H9c2 | 5 µM | 24.5 hours | Decreased cell viability, increased apoptosis | [2] |

| Various | 0.1-10 µM | Varied | Increased cell migration, increased p-Akt | [16] |

In Vivo Experimental Parameters:

| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |

| Nude mice | 5 mg/kg | Intraperitoneal | Daily for 38 days | Reduction in tumor volume | [2] |

| Rodent models | 200-400 µg/kg | Intraperitoneal | Varied | Increased p-Akt | [16] |

| Rodent models | 3-300 µM | Continuous infusion | Varied | Increased p-Akt | [16] |

Safety and Handling

bpV(phen) should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

bpV(phen) is a valuable research tool for studying the roles of PTEN and the PI3K/Akt signaling pathway in various cellular processes. Its potent and relatively selective inhibition of PTEN, coupled with its insulin-mimetic properties, makes it a compound of significant interest in fields ranging from cancer biology to metabolic research. The experimental protocols and data provided in this guide are intended to support researchers in the effective design and execution of their studies involving this important chemical probe.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for detailed literature review and validation of experimental protocols. Researchers should consult original publications and safety data sheets before conducting any experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. probechem.com [probechem.com]

- 4. targetmol.cn [targetmol.cn]

- 5. echelon-inc.com [echelon-inc.com]

- 6. echelon-inc.com [echelon-inc.com]

- 7. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. genscript.com [genscript.com]

- 12. apexbt.com [apexbt.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 16. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for bpV(phen) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing bpV(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), in cell culture experiments. The information is tailored for researchers in various fields, including cell biology, signal transduction, and drug discovery.

Introduction to bpV(phen)

bpV(phen), or potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a widely used pharmacological agent known for its potent inhibitory activity against PTPs, with a particularly high selectivity for Phosphatase and Tensin Homolog (PTEN).[1][2][3] Its ability to inhibit PTEN leads to the activation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[4] bpV(phen) is also recognized as an insulin-mimetic agent due to its capacity to activate the insulin receptor kinase (IRK).[2] These properties make bpV(phen) a valuable tool for studying various cellular processes and for investigating the therapeutic potential of targeting PTPs.

Mechanism of Action

The primary mechanism of action of bpV(phen) involves the inhibition of PTPs. PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, thereby downregulating signaling pathways. PTEN, a key target of bpV(phen), is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, bpV(phen) leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, influencing a wide range of cellular functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for bpV(phen) from various in vitro studies.

Table 1: Inhibitory Concentrations (IC50) of bpV(phen)

| Target | IC50 | Reference |

| PTEN | 38 nM | [1][3] |

| PTP-β | 343 nM | [1][3] |

| PTP-1B | 920 nM | [1][3] |

Table 2: Effective Concentrations of bpV(phen) in Cell Culture

| Cell Line | Concentration Range | Observed Effect | Reference |

| hUAECs, BEAS2B, DU147 | 0.1 - 50 µM | Dose-dependent increase in p-AKT | [4] |

| H9c2 cells | 5 µM | Increased apoptosis and decreased cell viability in H/R-injured cells | [2] |

| PC12 cells | 1 - 100 µmol/L | Modulation of cell viability and MAPK activation | [5] |

| RINm5F cells | 1 - 3 µmol/L | Stimulation of metabolic activity and ERK activation | [5] |

| Cortical neurons | 200 nM | Increased p-AKT in hemin-insulted neurons | [6] |

| Various radiosensitive cells | 10 nmol/L - 10 µmol/L | Radioprotective effects | [7] |

Experimental Protocols

1. Preparation of bpV(phen) Stock Solution

Materials:

-

bpV(phen) powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's instructions for the solubility of the specific lot of bpV(phen). It is generally soluble in water (e.g., 5 mg/mL) but may require fresh DMSO for complete dissolution.[8]

-

To prepare a 1 mM stock solution, weigh the appropriate amount of bpV(phen) powder and dissolve it in the calculated volume of sterile water or DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Solutions of bpV(phen) can be unstable, so it is recommended to prepare fresh solutions for each experiment or to store small aliquots at -20°C or -80°C for short-term use.[3] Avoid repeated freeze-thaw cycles.

2. Treatment of Cultured Cells with bpV(phen) and Analysis of AKT Phosphorylation by Western Blot

This protocol provides a general guideline for treating adherent cells with bpV(phen) and subsequently analyzing the phosphorylation status of AKT as a readout of PTEN inhibition.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

bpV(phen) stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

Day 1: Cell Seeding

-

Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Cell Treatment

-

The next day, remove the complete medium and wash the cells once with PBS.

-

Starve the cells by incubating them in serum-free medium for 4-6 hours. This step helps to reduce basal levels of AKT phosphorylation.

-

Prepare working concentrations of bpV(phen) by diluting the stock solution in serum-free medium. A typical dose-response experiment might include concentrations ranging from 100 nM to 10 µM. Include a vehicle control (the solvent used for the stock solution).

-

Remove the serum-free medium and add the medium containing the different concentrations of bpV(phen) to the respective wells.

-

Incubate the cells for the desired time period. A time-course experiment could include time points such as 15, 30, 60, and 120 minutes.

Day 2/3: Cell Lysis and Protein Quantification

-

After the treatment period, place the culture plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to fresh tubes.

-

Determine the protein concentration of each lysate using a BCA protein assay.

Day 3/4: Western Blotting

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

The next day, wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.

3. Cell Viability Assay

This protocol describes how to assess the effect of bpV(phen) on cell viability using a common method like the MTT assay.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

bpV(phen) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

The following day, treat the cells with a range of bpV(phen) concentrations. Include a vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Caption: The PTEN/PI3K/AKT signaling pathway and the inhibitory action of bpV(phen).

Caption: Experimental workflow for analyzing AKT phosphorylation upon bpV(phen) treatment.

References

- 1. Delayed administration of a PTEN inhibitor bpv improves functional recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols: bpV(phen) as a PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

bpV(phen), or potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a potent and widely used inhibitor of Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor protein. PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Inhibition of PTEN by bpV(phen) leads to the accumulation of PIP3, resulting in the activation of AKT and downstream signaling cascades. These application notes provide a comprehensive overview of the effective concentrations of bpV(phen) for PTEN inhibition and detailed protocols for its use in research settings.

Mechanism of Action

bpV(phen) inhibits PTEN through the oxidative and reversible formation of a disulfide bond between cysteine residues (Cys71 and Cys124) within the active site of the enzyme.[1][2] This oxidative modification prevents substrate binding and catalysis. It is important to note that the inhibitory effect of bpV(phen) can be reversed by reducing agents.[1][2]

Data Presentation: Effective Concentrations of bpV(phen)

The effective concentration of bpV(phen) for PTEN inhibition can vary depending on the experimental system (in vitro vs. cell-based assays) and the specific cell type. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Experimental System | Notes | Reference |

| IC50 for PTEN | 38 nM | Cell-free enzymatic assay | This is the concentration required to inhibit 50% of PTEN's enzymatic activity in a purified system. | [3][4][5] |

| IC50 for other phosphatases | PTP-β: 343 nM, PTP-1B: 920 nM | Cell-free enzymatic assay | bpV(phen) shows selectivity for PTEN over other protein tyrosine phosphatases. | [4][5] |